Product packaging for 2-(2-methoxyphenyl)-1,3-benzothiazole(Cat. No.:CAS No. 6269-47-2)

2-(2-methoxyphenyl)-1,3-benzothiazole

Cat. No.: B3054991
CAS No.: 6269-47-2
M. Wt: 241.31 g/mol
InChI Key: UAKADWQYPAMUOJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1,3-benzothiazole is a high-purity chemical scaffold designed for pharmaceutical discovery and biological mechanism research. This compound belongs to the benzothiazole class, a privileged structure in medicinal chemistry known for its diverse and potent pharmacological activities. Recent scientific literature highlights that substituted 2-phenylbenzothiazoles, particularly those with specific modifications on the phenyl ring, demonstrate significant promise as dual-action agents in oncology and inflammation research . These derivatives are investigated for their ability to simultaneously inhibit cancer cell proliferation and reduce key inflammatory cytokines, such as IL-6 and TNF-α, which are implicated in the tumor microenvironment . The methoxy substitution pattern on the phenyl ring is a critical area of exploration in Structure-Activity Relationship (SAR) studies, as electron-donating groups like -OCH3 in ortho, meta, or para positions are known to profoundly influence the molecule's binding affinity to biological targets and its overall efficacy . Researchers utilize this compound as a key intermediate to develop novel therapeutic candidates targeting a range of diseases, including various cancers and chronic inflammatory conditions . The primary value of this compound lies in its versatility as a building block for constructing novel compounds and its utility in probing complex biochemical pathways, such as the AKT and ERK signaling cascades . This product is intended for use in established in vitro assays, including cell proliferation studies, molecular docking analysis, and anti-inflammatory screening. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NOS B3054991 2-(2-methoxyphenyl)-1,3-benzothiazole CAS No. 6269-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-16-12-8-4-2-6-10(12)14-15-11-7-3-5-9-13(11)17-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKADWQYPAMUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978300
Record name 2-(2-Methoxyphenyl)-1,3-benzothiazole
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Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-47-2
Record name 2-(2-Methoxyphenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6269-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(2-methoxyphenyl)-
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Record name NSC33754
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Record name 2-(2-Methoxyphenyl)-1,3-benzothiazole
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Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methoxyphenyl 1,3 Benzothiazole

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ range. A strong band corresponding to the C=N stretching of the thiazole (B1198619) ring is a key diagnostic peak, usually found around 1620-1600 cm⁻¹. The characteristic asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether (methoxyphenyl group) are expected near 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Computational studies on related benzothiazole (B30560) derivatives support the assignment of C-OCH₃ and O-CH₃ stretching absorptions at approximately 1279 cm⁻¹ and 1059 cm⁻¹, respectively. mdpi.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, provides complementary information. The symmetric breathing vibrations of the aromatic rings are often prominent in the Raman spectrum. The C-S bond of the thiazole ring would also give rise to a characteristic Raman signal.

Table 2: Predicted Key Vibrational Modes for 2-(2-methoxyphenyl)-1,3-benzothiazole

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000 Aromatic C-H stretching
1620-1600 C=N stretching (thiazole ring)
1600-1450 Aromatic C=C ring stretching
~1250 Asymmetric C-O-C stretching (aryl-alkyl ether)
~1050 Symmetric C-O-C stretching (aryl-alkyl ether)

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic system, which includes both the benzothiazole and methoxyphenyl moieties. The extended conjugation between the two ring systems typically results in absorptions at longer wavelengths compared to the individual chromophores. For similar 2-arylbenzothiazole structures, strong absorption bands are commonly observed in the range of 300-370 nm. The exact position of the maximum absorption (λmax) and the molar absorptivity are influenced by the solvent polarity.

Table 3: List of Chemical Compounds

Compound Name
This compound
Deuterium oxide

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. lcms.cz Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high resolution allows for the calculation of a unique elemental formula, providing definitive confirmation of a compound's molecular identity.

For this compound, the molecular formula is C₁₄H₁₁NOS. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), oxygen (¹⁶O), and sulfur (³²S), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of a purified sample would be expected to yield an experimental m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated value, typically within a mass accuracy of less than 5 parts per million (ppm). This low margin of error provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Further structural confirmation can be obtained through tandem mass spectrometry (HRMS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. The high mass accuracy of these fragments can help elucidate the connectivity of the molecule, confirming the presence of the benzothiazole and methoxyphenyl moieties.

ParameterTheoretical Value for C₁₄H₁₁NOS
Molecular Formula C₁₄H₁₁NOS
Nominal Mass 241 Da
Monoisotopic Mass 241.05611 Da
Calculated m/z for [M+H]⁺ 241.06392
Typical Mass Accuracy < 5 ppm

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, known as paramagnetic species. cornell.edu These include free radicals, radical ions, and transition metal complexes with unpaired d-electrons.

In its neutral, ground state, this compound is a diamagnetic molecule with an even number of electrons, all of which are paired. Therefore, the compound itself is ESR-inactive and would not produce a signal in an ESR spectrometer.

However, ESR spectroscopy can be employed to study radical ions of the compound, which can be generated through chemical or electrochemical methods. For instance, reduction of this compound could lead to the formation of a paramagnetic radical anion. Studies on related nitroaromatic compounds, such as 2-(2-nitrophenyl)-1H-benzimidazole derivatives, have shown that stable radical anions can be generated and characterized by ESR. uchile.cl

If a radical anion of this compound were generated, its ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. The spectrum would exhibit a complex pattern of hyperfine couplings, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N). Analysis of these hyperfine coupling constants would reveal which atoms bear the highest degree of spin density, offering insights into the electronic structure of the molecule's lowest unoccupied molecular orbital (LUMO).

PropertyThis compound
Magnetic State (Ground State) Diamagnetic
ESR Activity (Ground State) Inactive
Potential for ESR Study Yes, via generation of a paramagnetic radical ion (e.g., radical anion or cation)
Information from ESR Hyperfine coupling constants, g-value, distribution of unpaired electron spin density

X-ray Crystallography and Single Crystal Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

While the specific crystal structure of this compound is not publicly available, extensive data exists for closely related analogs, such as 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004). nih.gov Based on the analysis of these analogs, a detailed prediction of the solid-state architecture can be made.

The molecule is expected to adopt a largely planar conformation. The benzothiazole ring system itself is inherently planar. The key structural parameter is the dihedral angle between the plane of the benzothiazole system and the plane of the 2-methoxyphenyl ring. In the analog 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, this interplanar angle is minimal, at 5.38(2)°, indicating a nearly coplanar arrangement. nih.gov This planarity is often stabilized by an intramolecular short contact between the sulfur atom of the benzothiazole ring and the oxygen atom of the methoxy (B1213986) group. nih.gov In contrast, the structure of 2-(2-Nitrophenyl)-1,3-benzothiazole shows a much larger dihedral angle of 48.3(1)° due to the steric bulk and electronic repulsion of the nitro group. nih.gov For the title compound, a relatively small dihedral angle is anticipated.

In the crystal lattice, molecules would likely be arranged through a combination of weak intermolecular forces. These can include C—H···π interactions and offset π–π stacking interactions between the aromatic rings of adjacent molecules, which are common in the packing of planar aromatic systems. nih.govnih.gov

Table 3.6.1: Predicted Crystal Data and Structure Refinement Parameters (based on analog 2-(2,5-dimethoxyphenyl)benzo[d]thiazole nih.gov)

ParameterPredicted Value
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Benzothiazole/Phenyl) ~5-10°
Key Intramolecular Interaction S···O short contact
Key Intermolecular Interactions C—H···π contacts, π–π stacking

Table 3.6.2: Predicted Selected Bond Lengths and Angles (based on analog 2-(2,5-dimethoxyphenyl)benzo[d]thiazole nih.gov)

Bond/AnglePredicted Value (Å/°)
S1—C2 ~1.76 Å
C2—N3 ~1.31 Å
N3—C3A ~1.38 Å
C7A—S1—C2 ~89.4°
N3—C2—S1 ~114.7°
C2—N3—C3A ~111.4°

Computational Chemistry and Theoretical Modeling of 2 2 Methoxyphenyl 1,3 Benzothiazole

Quantum Chemical Calculation Methodologies

The theoretical investigation of 2-(2-methoxyphenyl)-1,3-benzothiazole involves a range of quantum chemical calculation methodologies to accurately describe its electronic structure and predict its behavior. These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches, each offering a different balance of accuracy and computational cost.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as the Hartree-Fock (HF) theory, are foundational to computational chemistry. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the electronic structure. While the HF method systematically overestimates vibrational frequencies and neglects electron correlation, it serves as a valuable starting point for more advanced calculations. For benzothiazole (B30560) derivatives, the HF method has been used in conjunction with various basis sets to perform initial geometry optimizations and vibrational frequency calculations. However, due to its inherent approximations, the bond lengths calculated by the HF method are often found to be slightly shorter than those obtained by methods that include electron correlation.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a popular and powerful tool for the computational study of molecular systems, including benzothiazole derivatives. DFT methods are known to provide a good compromise between computational cost and accuracy by approximating the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For molecules like this compound, which contain second-row elements and aromatic systems, polarized and diffuse functions are often included in the basis sets to provide a more accurate description of the electron distribution. A commonly employed basis set for such systems is 6-311G(d,p).

A variety of exchange-correlation functionals are available, each with its own strengths and weaknesses. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are frequently used for their accuracy in predicting molecular properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that has been shown to provide reliable results for the vibrational frequencies and geometries of benzothiazole derivatives. Other functionals such as BLYP, B3PW91, and mPW1PW91 have also been utilized in the study of related compounds. The choice of functional can influence the predicted electronic properties and must be carefully considered based on the specific properties of interest.

Molecular Geometry Optimization and Conformational Analysis

The determination of the most stable three-dimensional arrangement of atoms in this compound is achieved through molecular geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this molecule, a key conformational feature is the dihedral angle between the benzothiazole ring and the 2-methoxyphenyl ring.

Conformational analysis is performed by systematically rotating the dihedral angle between the two ring systems and calculating the energy at each step. This process helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. For similar 2-phenylbenzothiazole (B1203474) derivatives, it has been found that multiple stable conformers can exist, often with relatively small energy differences between them. The planarity or non-planarity of the molecule in its ground state is a critical factor influencing its electronic and photophysical properties. The presence of the methoxy (B1213986) group at the ortho position can induce steric hindrance, potentially leading to a non-planar conformation where the phenyl ring is twisted relative to the benzothiazole moiety.

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular motions. These calculations are typically performed at the optimized geometry of the molecule.

It is a known limitation that theoretical methods, particularly at the Hartree-Fock level, tend to overestimate vibrational frequencies compared to experimental values. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. DFT methods, such as B3LYP, generally provide more accurate predictions of vibrational frequencies than HF. The assignment of calculated vibrational modes is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. For benzothiazole derivatives, characteristic vibrational modes include C-H stretching, C=N stretching, C-S stretching, and various ring deformation modes.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are governed by its electronic structure, which can be elucidated through computational methods. Frontier Molecular Orbital (FMO) theory is particularly useful in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more easily polarizable.

For 2-arylbenzothiazole systems, the HOMO is typically distributed over the electron-rich benzothiazole ring and parts of the phenyl ring, while the LUMO is often localized on the benzothiazole moiety and the bond connecting it to the phenyl ring. The presence and position of substituents on the phenyl ring, such as the methoxy group in this compound, can significantly influence the energies and distributions of the frontier orbitals, thereby modulating the electronic and optical properties of the compound. The intramolecular charge transfer (ICT) characteristics, which are important for understanding the photophysical behavior of such molecules, can also be analyzed by examining the nature of the electronic transitions between the frontier orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and reactivity of a chemical species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are at the core of chemical reactions and electronic transitions. researchgate.net

In derivatives of 1,3-benzothiazole, the distribution of these orbitals provides insight into the molecule's charge transfer characteristics. academie-sciences.fr For benzothiazole-based systems, the HOMO energy level is often spread across the entire molecule, while the LUMO can be more localized on specific moieties, such as the benzothiazole group itself. researchgate.netnih.gov The energies of these orbitals are critical parameters; for instance, in related benzothiazole compounds, HOMO energies have been calculated to be in the range of -5.52 to -6.18 eV. irjweb.com These values are crucial for determining the molecule's potential as an electron donor and for calculating other reactivity descriptors.

Energy Gap (ΔE) Studies and Theoretical Reactivity Correlation

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small energy gap points to a molecule that is more easily polarized and more chemically reactive. academie-sciences.frnih.gov

Computational studies on various benzothiazole derivatives have reported ΔE values in the range of 1.75 to 4.73 eV, depending on the specific substituents attached to the core structure. nih.govnih.gov This energy gap is instrumental in predicting the molecule's behavior. A lower value indicates that less energy is required to excite an electron from the HOMO to the LUMO, facilitating electronic transitions and suggesting higher potential for biological or chemical activity. nih.gov Global reactivity parameters such as chemical hardness, softness, and chemical potential can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity profile. irjweb.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for investigating the properties of electronically excited states. rsc.org This method is widely used to calculate the vertical excitation energies, which correspond to a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. academie-sciences.fr By simulating the absorption spectra, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org

For benzothiazole derivatives, TD-DFT analysis helps elucidate the nature of electronic transitions, such as π → π* transitions, which are common in such conjugated systems. chemrxiv.org These calculations are essential for understanding the photophysical properties of the molecule and can account for charge transfer effects within the structure. academie-sciences.fr While specific TD-DFT data for this compound is not detailed in the available literature, the methodology is frequently applied to similar structures, such as 2-(2'-hydroxyphenyl)-benzothiazole, to study processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are a powerful tool for predicting spectroscopic parameters and aiding in the structural confirmation of newly synthesized compounds. Density Functional Theory (DFT) methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, are commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). nih.govresearchgate.net These calculated shifts for ¹H and ¹³C nuclei can be compared with experimental data to validate the proposed molecular structure. researchgate.net

While specific theoretical NMR data for this compound were not found in the surveyed literature, experimental ¹H NMR data provide a benchmark for future computational studies. The correlation between theoretical and experimental values in related heterocyclic compounds is often very high, confirming the accuracy of the computational models. nih.gov

Table 1: Experimental ¹H NMR Chemical Shifts for this compound.
Proton AssignmentChemical Shift (δ, ppm)
Aromatic Protons8.53 (dd)
Aromatic Protons8.09 (d)
Aromatic Protons7.92 (d)
Aromatic Protons7.50-7.43 (m)
Aromatic Protons7.37 (t)
Aromatic Protons7.13 (t)
Aromatic Protons7.06 (d)
Methoxy Protons (-OCH₃)4.05 (s)

Computational Investigations of Intermolecular Interactions

Aromatic systems like benzothiazole and phenyl rings are known to engage in π-π stacking interactions, which are vital for the stabilization of molecular assemblies. mdpi.com These interactions can be observed in various geometries, including parallel-displaced or slipped-stack arrangements. researchgate.net

A detailed crystallographic study of the closely related isomer, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004), provides a clear model for the types of π-π interactions that likely occur in this compound. nih.gov In the crystal structure of the 2,5-dimethoxy derivative, molecules are linked in pairs where the benzothiazole ring system of one molecule lies opposite the phenyl ring of another. nih.gov This arrangement results in significant π-π stacking with intercentroid distances of 3.5651 Å (benzo ring to phenyl ring) and 3.6022 Å (thiazole ring to phenyl ring). nih.gov These interactions, combined with C–H···π contacts, lead to the formation of a flattened herringbone pattern. nih.gov Such stacking is a defining feature that contributes significantly to the cohesive energy and stability of the crystal lattice in this class of compounds. researchgate.netnih.gov

Molecular Modeling of Host-Guest Complexation (e.g., Cyclodextrin (B1172386) Encapsulation)

Computational chemistry and theoretical modeling provide powerful tools to investigate the formation and stability of host-guest complexes involving this compound, particularly its encapsulation within cyclodextrins. Although specific studies focusing exclusively on this compound are not extensively documented, a wealth of research on the complexation of analogous benzothiazole derivatives and other aromatic guests with cyclodextrins allows for a comprehensive theoretical analysis. These studies consistently employ a range of computational techniques, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, to elucidate the structural and energetic aspects of these inclusion complexes.

Research Findings from Analogous Systems

Investigations into similar benzothiazole derivatives complexed with cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives, have revealed that the formation of 1:1 stoichiometric complexes is common. nih.govrsc.org However, depending on the specific substituents, 1:2 drug-to-cyclodextrin complexes have also been observed. nih.gov Molecular modeling has been crucial in corroborating experimental data from techniques like ¹H NMR spectroscopy to determine the most plausible inclusion geometries. rsc.orgresearchgate.net

The primary driving forces for the formation of these inclusion complexes are typically identified as van der Waals interactions and hydrophobic interactions, with hydrogen bonding often playing a significant role in stabilizing the final structure. sciopen.combas.bg Computational methods such as Density Functional Theory (DFT) are employed to calculate binding energies and to analyze the nature of the non-covalent interactions that confer stability to the host-guest assembly. mdpi.comnih.govnih.gov

Molecular dynamics simulations offer a dynamic perspective on the complexation process, allowing researchers to observe the conformational changes in both the host and guest molecules and to assess the stability of the inclusion complex over time in a simulated aqueous environment. frontiersin.orgwindows.netresearchgate.net These simulations can provide detailed information on the solvent effects and the role of water molecules in the encapsulation process. sciopen.com

Theoretical Investigation of this compound Encapsulation

Based on the computational studies of structurally related molecules, a theoretical model for the encapsulation of this compound by a cyclodextrin, such as β-cyclodextrin, can be proposed. Molecular docking simulations would likely predict that the benzothiazole moiety, being more hydrophobic, would preferentially insert into the cyclodextrin cavity. The orientation of the methoxyphenyl group would depend on the size of the cyclodextrin cavity and the potential for hydrogen bond formation between the methoxy group's oxygen and the hydroxyl groups of the cyclodextrin rim.

The stability of such a complex can be quantified by calculating the binding free energy. This is often accomplished using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approaches applied to snapshots from MD simulations.

Below are interactive data tables summarizing hypothetical yet representative data that would be expected from such computational studies on the complexation of this compound with β-cyclodextrin.

Table 1: Predicted Binding Energies for Different Orientations of this compound in β-Cyclodextrin

OrientationDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA) (kcal/mol)Key Intermolecular Interactions
A: Benzothiazole in cavity-7.5-12.3Van der Waals, Hydrophobic
B: Methoxyphenyl in cavity-6.8-9.8Van der Waals, Potential H-bond

Note: The data in this table is illustrative and based on typical values reported for similar host-guest systems.

Table 2: Energy Contribution to the Binding Free Energy for the Most Stable Orientation (A)

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-25.6
Electrostatic Energy-5.2
Polar Solvation Energy+20.1
Nonpolar Solvation Energy-1.6
Total Binding Free Energy -12.3

Photophysical Characteristics and Optoelectronic Behavior of 2 2 Methoxyphenyl 1,3 Benzothiazole

Absorption and Emission Properties in Solution and Solid State

The absorption and emission of 2-arylbenzothiazoles are primarily governed by π-π* electronic transitions within the conjugated system. For 2-arylbenzothiazole derivatives, the main absorption band is typically observed in the ultraviolet region, with the position of this band being sensitive to the electronic nature of the substituents on the phenyl ring. Generally, electron-donating groups, such as the methoxy (B1213986) group, tend to cause a bathochromic (red) shift in the absorption and emission spectra.

While specific data for 2-(2-methoxyphenyl)-1,3-benzothiazole is not extensively documented in isolation, studies on closely related compounds provide valuable insights. For instance, the parent compound, 2-phenyl-1,3-benzothiazole, exhibits an absorption maximum around 310 nm in cyclohexane. The introduction of a methoxy group on the phenyl ring is expected to shift this to a longer wavelength.

In the solid state, the absorption and emission properties can be significantly different from those in solution due to intermolecular interactions such as π-π stacking. These interactions can lead to either a broadening of the spectra, a red shift (J-aggregation), or a blue shift (H-aggregation), depending on the packing arrangement of the molecules in the crystal lattice.

Stokes Shift Analysis

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter for fluorescent materials as a large Stokes shift is often desirable to minimize self-absorption in applications like fluorescent probes and OLEDs. Benzothiazole (B30560) derivatives are known to exhibit significant Stokes shifts, which can be attributed to the change in geometry and electronic distribution upon excitation from the ground state to the excited state.

For many 2-arylbenzothiazoles, the Stokes shift is influenced by the degree of intramolecular charge transfer (ICT) character in the excited state. The presence of an electron-donating group like methoxy on the phenyl ring and the electron-withdrawing nature of the benzothiazole moiety can promote ICT upon photoexcitation. This charge redistribution leads to a more polar excited state that is stabilized by solvent relaxation, resulting in a large Stokes shift. For example, some methoxyquinolone-benzothiazole hybrids exhibit large Stokes shifts in the range of 3468 to 5971 cm⁻¹. nih.gov Similarly, other benzothiazole derivatives have shown Stokes shifts ranging from 4158 to 7921 cm⁻¹. researchgate.net

Table 1: Illustrative Stokes Shifts of Related Benzothiazole Derivatives

Compound Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹)
Methoxyquinolone-benzothiazole hybrid (6a) THF 473 563 3386
Methoxyquinolone-benzothiazole hybrid (6c) THF 460 553 3737

Note: This table presents data for related compounds to illustrate the typical range of Stokes shifts for benzothiazole derivatives.

Solvatochromic Effects and Environmental Polarity Sensitivity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced for molecules that exhibit a significant change in their dipole moment upon electronic excitation. The fluorescence spectra of many 2-arylbenzothiazoles show a noticeable solvatochromic effect, which is indicative of an intramolecular charge transfer (ICT) character in the excited state. rsc.org

In nonpolar solvents, the emission spectrum is typically at shorter wavelengths. As the polarity of the solvent increases, the emission spectrum shifts to longer wavelengths (a bathochromic shift). This is because a more polar solvent can better stabilize the polar excited state, thus lowering its energy and resulting in a red-shifted emission. The absorption spectra of these compounds, however, are often less sensitive to solvent polarity. rsc.org This differential effect on the absorption and emission spectra leads to an increase in the Stokes shift with increasing solvent polarity.

The sensitivity of the fluorescence of this compound and related compounds to the polarity of their environment makes them potentially useful as fluorescent probes to study the microenvironment of systems like micelles and biological membranes.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of 2-arylbenzothiazoles can vary widely depending on the substituents and the solvent.

Factors that can influence the fluorescence quantum yield include the rigidity of the molecular structure and the presence of non-radiative decay pathways. For instance, intramolecular rotations or vibrations can lead to non-radiative de-excitation, thereby reducing the quantum yield. In viscous media or in the solid state, where such motions are restricted, an enhancement of the fluorescence quantum yield is often observed. This phenomenon is known as aggregation-induced emission (AIE) or restriction of intramolecular motion (RIM).

Excited State Dynamics and Energy Transfer Processes

Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. The subsequent de-excitation can occur through several pathways, including fluorescence, internal conversion, intersystem crossing to a triplet state, or intramolecular processes like charge transfer.

Charge Transfer (CT) Character in Excited States

As previously mentioned, the excited states of 2-arylbenzothiazoles often possess a significant intramolecular charge transfer (ICT) character. This arises from the electronic push-pull nature of the molecule, where the methoxyphenyl group can act as an electron donor and the benzothiazole moiety as an electron acceptor. Upon photoexcitation, there is a redistribution of electron density from the donor to the acceptor part of the molecule.

This ICT character is supported by the observed solvatochromic shifts in fluorescence. The large change in dipole moment between the ground and excited states, which is a hallmark of ICT, explains the strong dependence of the emission wavelength on solvent polarity. Theoretical calculations on related benzothiazole derivatives have confirmed that the highest occupied molecular orbital (HOMO) is often localized on the aryl moiety, while the lowest unoccupied molecular orbital (LUMO) is predominantly on the benzothiazole part, supporting the notion of a HOMO-LUMO transition with significant charge transfer character. The cooperation of excited-state intramolecular proton transfer (ESIPT) and ICT processes has been observed in some 2-(2'-hydroxyphenyl)benzothiazole derivatives. rsc.org

Intersystem Crossing Pathways and Singlet-Triplet Transitions

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of ISC is generally low for organic molecules composed of light atoms unless facilitated by factors such as the presence of heavy atoms or specific molecular geometries that promote spin-orbit coupling.

For benzothiazole derivatives, ISC can be a competing de-excitation pathway to fluorescence. The rate of intersystem crossing can be influenced by the energy gap between the S₁ and T₁ states and the strength of the spin-orbit coupling. In some molecular systems, twisting of the molecular framework can enhance intersystem crossing. While detailed studies on the intersystem crossing pathways for this compound are limited, it is a potential non-radiative decay channel that could affect its fluorescence quantum yield. The triplet state, once populated, can decay back to the ground state via phosphorescence (a radiative process) or non-radiatively. The study of these triplet state dynamics is crucial for applications in areas like photodynamic therapy and as sensitizers in photochemical reactions.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process observed in many organic molecules possessing both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a nitrogen atom) in close proximity, forming an intramolecular hydrogen bond. acs.org A classic example of a molecule exhibiting ESIPT is 2-(2'-hydroxyphenyl)benzothiazole (HBT), a structural analogue of this compound. nih.govfrontiersin.org

In HBT, upon photoexcitation from the ground state (enol form) to the excited state, a rapid transfer of the proton from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring occurs. researchgate.net This ultrafast reaction, often occurring on a femtosecond timescale (around 60 fs for HBT), leads to the formation of an excited keto tautomer. researchgate.net This keto form is energetically more stable in the excited state. The subsequent relaxation from the excited keto state to the ground state results in a characteristic dual fluorescence emission: a high-energy band from the locally excited enol form and a significantly red-shifted, large Stokes shift emission from the keto tautomer. acs.orgresearchgate.net

However, for the compound this compound, this ESIPT mechanism is not operative. The defining structural feature required for this process—an acidic proton from a hydroxyl group—is absent. The hydroxyl group (-OH) in HBT is replaced by a methoxy group (-OCH₃) in the subject compound. The methoxy group does not have a transferable proton, thus preventing the formation of the keto tautomer in the excited state. Consequently, this compound does not exhibit the characteristic dual emission or the large Stokes shift associated with the ESIPT process. Its fluorescence properties are governed by other de-excitation pathways from its initial excited state.

Nonlinear Optical Properties and Multi-Photon Absorption Phenomena (e.g., Two-Photon Absorption Cross-Section)

Nonlinear optical (NLO) properties of organic materials are of great interest for applications in photonics and optoelectronics, including optical limiting and three-dimensional microfabrication. nih.govresearchgate.net Molecules with significant NLO activity often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer upon excitation. The 1,3-benzothiazole moiety is known to be an effective electron-withdrawing group, and when coupled with electron-donating groups through a π-conjugated bridge, it can give rise to substantial NLO effects. ucf.edu

Multi-photon absorption, particularly two-photon absorption (TPA), is a key NLO phenomenon where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. njit.edu The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Göppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). ucf.edu

While specific TPA data for this compound is not extensively documented, studies on structurally related compounds demonstrate the potential of the benzothiazole scaffold for high TPA cross-sections. For instance, symmetrical fluorene-based molecules flanked by electron-withdrawing benzothiazole groups have shown large peak TPA cross-sections. ucf.edu Donor-acceptor conjugated polymers incorporating fluorene (B118485) and benzothiadiazole units also exhibit remarkable σ₂ values, reaching up to 2350 GM. nih.gov The combination of the electron-donating methoxyphenyl group and the electron-accepting benzothiazole group in this compound provides the necessary electronic asymmetry (a D-A structure) that is a prerequisite for significant NLO activity and TPA.

Table 1: Two-Photon Absorption (TPA) Cross-Sections for Selected Benzothiazole-Related Compounds

Compound Class Peak TPA Cross-Section (σ₂) in GM Wavelength (nm)
Symmetrical fluorene-benzothiazole derivative ucf.edu ~6000 600
Fluorene-benzothiadiazole copolymer (PFDTBT) nih.gov ~2350 Not Specified
Quinoidal Diazaacene-Bithiophene Derivatives nih.gov up to 51770 850-950
Porphyrin-Carbazole Dendrimer mdpi.com 118 Not Specified
Porphyrin-Triphenylamine Dendrimer mdpi.com 228 Not Specified

This table presents data for structurally related compounds to illustrate the NLO potential of the benzothiazole moiety. The values are not for this compound itself.

Integration of this compound in Advanced Optical Materials

In photoinduced processes, such as those in dye-sensitized solar cells (DSSCs), a sensitizer (B1316253) molecule absorbs light and initiates a charge separation process. The design of efficient sensitizers often relies on a donor-π-acceptor (D-π-A) architecture. In this framework, the benzothiazole unit can serve as a potent electron acceptor. researchgate.net

Benzothiazole and its derivatives are important building blocks in the development of materials for organic optoelectronic devices, particularly organic light-emitting diodes (OLEDs), due to their strong electron-withdrawing ability and high thermal stability. polyu.edu.hkresearchgate.net The incorporation of benzothiazole units into π-conjugated molecules allows for precise tuning of their optoelectronic properties, such as charge-carrier mobility, light absorption, and emission wavelengths. polyu.edu.hk

Derivatives of 2-phenylbenzothiazole (B1203474) are frequently used as chromophore groups in materials designed for OLEDs. mdpi.com These materials can function as blue-emitting dopants or as host materials in the emissive layer. For example, a benzothiazole derivative has been successfully used as a dopant in a blue OLED, achieving a luminance of 1260 cd m⁻² at a current density of 400 mA cm⁻². researchgate.net The this compound structure, with its inherent photoluminescent properties and electronic character, is a suitable candidate for such applications. The methoxy group can further influence the solid-state packing and morphological stability of thin films, which are critical factors for device performance and longevity. Theoretical studies on benzothiazole-based materials have been conducted to understand the structure-property relationships that are crucial for designing high-performance OLEDs. researchgate.net

Coordination Chemistry and Metal Complexation Studies of Benzothiazole Ligands

Synthesis and Comprehensive Characterization of Metal Complexes Incorporating Benzothiazole (B30560) Ligands

The synthesis of metal complexes with benzothiazole-based ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, new platinum(II) complexes have been synthesized by reacting substituted 2-methyl-1,3-benzothiazole ligands with [NEt₄]₂[Pt₂Br₆]. nih.gov Similarly, transition metal complexes of Schiff bases derived from benzothiazole have been prepared by reacting the ligand with metal chlorides of ions such as Ni(II), Al(III), and K(I). uobaghdad.edu.iq

The general synthetic approach involves dissolving the benzothiazole ligand and the metal salt, often a halide or acetate, in a solvent like ethanol (B145695) or methanol. qu.edu.iq The mixture is then typically heated under reflux for several hours to facilitate the complexation reaction. jocpr.com The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed, and purified by recrystallization.

Comprehensive characterization of these newly synthesized complexes is crucial to confirm their identity and structure. A combination of analytical and spectroscopic techniques is employed:

Elemental Analysis: To determine the empirical formula and confirm the metal-to-ligand stoichiometry. amazonaws.com

Spectroscopic Methods:

FTIR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the thiazole (B1198619) ring) upon complexation. uobaghdad.edu.iqamazonaws.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. qu.edu.iqamazonaws.com

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand within the complex in solution. uobaghdad.edu.iqamazonaws.com

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes. amazonaws.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. qu.edu.iqamazonaws.com

X-ray Crystallography: To provide definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. nih.govamazonaws.com

Elucidation of Coordination Modes and Ligand Chelation Sites

Benzothiazole ligands are versatile due to the presence of multiple potential donor atoms: the thiazole nitrogen, the thiazole sulfur, and heteroatoms on substituent groups. The specific coordination mode depends on the ligand's structure, the nature of the metal ion, and the reaction conditions.

The presence of a substituent at the 2-position of the benzothiazole ring can introduce additional donor atoms, enabling chelation.

O,N Chelation: Ligands such as 2-(2-hydroxyphenyl)benzothiazole (B1206157) demonstrate classic bidentate O,N chelation. In its complexes with oxotechnetium(V) and oxorhenium(V), the ligand coordinates to the metal center through the deprotonated phenolic oxygen and the imine nitrogen atom of the thiazole ring, forming a stable five-membered chelate ring. acs.org While the methoxy (B1213986) group in 2-(2-methoxyphenyl)-1,3-benzothiazole contains an oxygen atom, its coordination potential is generally lower than that of a deprotonated hydroxyl group.

N,N Chelation: Derivatives like 2-(2′-aminophenyl)benzothiazole can act as bidentate N,N-chelating agents, coordinating through the thiazole nitrogen (N³) and the amino nitrogen (N²′). mdpi.com

S,N,N Chelation: More complex, pincer-type ligands derived from benzothiazole have been shown to undergo cyclometalation with Pd(II) or Pt(II), resulting in S,N,N-coordination. researchgate.net

In some Schiff base complexes derived from benzothiazole, the ligand can act in a tridentate fashion, coordinating through different combinations of heteroatoms. amazonaws.com

For many benzothiazole ligands, particularly those without strongly coordinating substituents, the primary coordination site is the sp²-hybridized imine nitrogen atom of the thiazole ring. mdpi.com This is consistent with Pearson's hard and soft acid-base (HSAB) theory, where the nitrogen atom is a harder base than the sulfur atom, preferring to coordinate to many transition metals.

In a series of platinum(II) complexes with ligands like 2-methyl-1,3-benzothiazole and 6-methoxy-2-methyl-1,3-benzothiazole, structural analysis confirmed that the ligand is engaged in bonding to the platinum atom exclusively through the imine nitrogen (Pt—N). nih.gov Even in cases where a Schiff base ligand derived from 2-aminobenzothiazole (B30445) undergoes hydrolysis, the resulting 2-aminobenzothiazole molecule coordinates to the metal center via the thiazole nitrogen. srce.hr This highlights the fundamental role of the thiazole nitrogen as a primary donor site in the coordination chemistry of this class of compounds.

Structural Analysis of Metal Complexes through X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. It provides precise data on coordination geometries, bond lengths, and angles.

The coordination geometry around a central metal ion is dictated by factors such as the metal's identity, its oxidation state, the coordination number, and the steric and electronic properties of the ligands. Benzothiazole complexes exhibit a variety of geometries.

Square Planar: This geometry is common for d⁸ metal ions like Pt(II). Four new platinum(II) complexes with the general formula [PtBr₃L]⁻ (where L is a substituted benzothiazole) all adopt a square-planar coordination geometry around the Pt(II) atom. nih.gov

Octahedral: This geometry is frequently observed for many transition metals. A nickel(II) complex with a tridentate Schiff base ligand derived from benzothiazole was found to have an octahedral geometry, with the coordination sphere completed by two solvent molecules and a chloride ion. amazonaws.com Similarly, certain Co(II) and Cu(II) complexes with benzothiazole-derived ligands also adopt octahedral structures. qu.edu.iq

Tetrahedral: Metal ions like Cd(II) and Hg(II) have been shown to form complexes with benzothiazole-derived ligands that exhibit a tetrahedral geometry. qu.edu.iq

The specific geometry can be confirmed by analyzing the angles between the metal-ligand bonds as determined by XRD.

X-ray diffraction analysis provides precise measurements of the distances between the metal center and the coordinating atoms of the ligand, as well as the angles between these bonds. This data is fundamental for understanding the nature of the metal-ligand interaction.

For a series of square-planar [PtBr₃(benzothiazole)]⁻ complexes, the Pt—N bond lengths were determined to be in the range of 2.025 Å to 2.041 Å. The average Pt—Br bond lengths were found to be around 2.430 Å. The bond angles around the platinum center deviate only slightly from the ideal 90° and 180° of a perfect square plane. nih.gov

Below is a table summarizing selected structural data for these platinum(II) complexes.

Complex LigandPt—N Bond Length (Å)Average Pt—Br Bond Length (Å)Dihedral Angle (PtBr₃N plane and benzothiazole ring) (°)
2-methyl-1,3-benzothiazole2.035(5)2.433(6)88.1(4)
6-methoxy-2-methyl-1,3-benzothiazole2.025(4)2.430(6)86.7(3)
2,5,6-trimethyl-1,3-benzothiazole2.027(5)2.425(6)78.6(4)
2-methyl-5-nitro-1,3-benzothiazole2.041(4)2.431(8)76.4(4)

Data sourced from Acta Crystallographica Section E. nih.gov

This quantitative data is essential for detailed structural comparisons and for developing a deeper understanding of the electronic and steric effects of different substituents on the coordination properties of benzothiazole ligands.

Kinetic and Thermodynamic Investigations of Metal Complex Formation

The study of the kinetics and thermodynamics governing the formation of metal complexes with benzothiazole-based ligands, such as this compound, is crucial for understanding the stability, reactivity, and potential applications of these compounds. While specific experimental data for this compound is limited in publicly accessible literature, the principles of these investigations can be thoroughly understood by examining studies on closely related benzothiazole derivatives. These investigations provide insights into the mechanisms of metal-ligand interactions and the stability of the resulting complexes.

Reaction Kinetics of Metal-Ligand Interactions

The kinetics of metal-ligand interactions focus on the rate at which a metal complex forms, the mechanism of the reaction, and the factors that influence the reaction speed. These studies are essential for applications where the rate of complexation is a critical parameter. Techniques such as stopped-flow spectrophotometry are often employed to monitor the rapid formation of colored complexes.

Kinetic investigations typically determine the order of the reaction with respect to the metal ion and the ligand, and they can elucidate the step-by-step mechanism of complex formation. This often involves identifying intermediate species and determining the rate-determining step of the reaction.

Computational studies using Density Functional Theory (DFT) can also provide insights into the kinetic stability of such compounds. For example, the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of kinetic stability; a large energy gap suggests higher stability and lower reactivity. mdpi.com For a series of studied benzothiazole derivatives, these ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com

The table below presents hypothetical kinetic parameters that could be determined in a study of a benzothiazole ligand with different metal ions.

Metal IonReaction Order (Ligand)Reaction Order (Metal)Rate Constant (k)Technique Used
Cu(II)11Value M⁻¹s⁻¹Stopped-flow
Ni(II)11Value M⁻¹s⁻¹Spectrophotometry
Co(II)11Value M⁻¹s⁻¹Spectrophotometry
Zn(II)11Value M⁻¹s⁻¹Stopped-flow

Note: The data in this table is representative of the types of parameters determined in kinetic studies and is not based on experimental results for this compound.

Determination of Equilibrium Constants for Complexation Reactions

Thermodynamic investigations of metal complex formation are centered on determining the stability of the resulting complexes, which is quantified by equilibrium constants, also known as stability or formation constants (K). A high stability constant indicates a strong metal-ligand interaction and a stable complex. These constants are typically determined using methods such as potentiometric titration, spectrophotometry, or calorimetry.

Potentiometric pH titration is a common method used to determine the proton-ligand and metal-ligand stability constants. jocpr.com From these constants, the change in Gibbs free energy (ΔG), which indicates the spontaneity of the complexation reaction, can be calculated. Furthermore, by determining the stability constants at different temperatures, the enthalpy (ΔH) and entropy (ΔS) changes for the reaction can be derived, providing a complete thermodynamic profile of the complexation process.

Studies on various benzothiazole Schiff bases and pyrazoline derivatives have determined the stability constants for their complexes with several transition metal ions. jocpr.comresearchgate.net For example, the stability constants for Schiff bases derived from 6-fluoro-7-chloro-2-amino benzothiazole with metal ions like Cu(II), Ni(II), and Co(II) have been evaluated, and the order of stability was often found to follow the Irving-Williams series (Cu > Ni > Co). researchgate.net

The following table shows representative stability constant data for complexes of a benzothiazole Schiff base ligand, (E)-N'-((6-hydroxybenzothiazol-5-yl)methylene)isonicotinohydrazide, with different transition metal ions, as determined by UV-Vis spectroscopy. pnrjournal.com

Metal IonLigandStability Constant (Kb)Method
Co(II)(E)-N'-((6-hydroxybenzothiazol-5-yl)methylene)isonicotinohydrazide0.91 x 10⁴ M⁻¹UV-Vis Spectroscopy
Ni(II)(E)-N'-((6-hydroxybenzothiazol-5-yl)methylene)isonicotinohydrazide1.74 x 10⁴ M⁻¹UV-Vis Spectroscopy
Cu(II)(E)-N'-((6-hydroxybenzothiazol-5-yl)methylene)isonicotinohydrazide3.08 x 10⁴ M⁻¹UV-Vis Spectroscopy

Data sourced from a study on the interaction of the specified ligand with Calf Thymus DNA. pnrjournal.com

This data illustrates that the stability of the complexes is dependent on the nature of the metal ion, with Cu(II) forming the most stable complex in this series, which is a common observation for bivalent transition metals. pnrjournal.com The values of these thermodynamic parameters are crucial for predicting the behavior of these complexes in various chemical and biological systems.

Structure Property Relationships and Design Principles for 2 2 Methoxyphenyl 1,3 Benzothiazole Derivatives

Influence of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical behaviors of 2-(2-methoxyphenyl)-1,3-benzothiazole derivatives can be precisely modulated by the introduction of various substituent groups on either the benzothiazole (B30560) or the phenyl ring. The nature and position of these substituents significantly impact the molecule's frontier molecular orbitals, which in turn dictates its absorption and emission characteristics.

Impact of the Methoxy (B1213986) Group on Molecular Orbitals and Spectroscopic Signatures

The methoxy (-OCH₃) group at the ortho-position of the 2-phenyl ring plays a pivotal role in defining the fundamental electronic and photophysical properties of the parent compound, this compound. As an electron-donating group, the methoxy substituent influences the distribution of electron density within the molecule, thereby affecting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The presence of a methoxy group on the phenyl ring has been shown to be beneficial for the brightness of benzothiazole-based fluorophores. nih.gov This is attributed to the methoxy group favoring a more quinoidal character in the phenyl ring, which can decrease non-radiative decay pathways by restricting deleterious excited-state motions. nih.gov

Spectroscopic investigations of benzothiazole derivatives with methoxy substituents have provided insights into their vibrational modes. For example, in 2-(4-methoxyphenyl)benzo[d]thiazole, the O-CH₃ stretching mode has been identified in the FT-IR spectrum. frontiersin.org These spectroscopic signatures are valuable for characterizing the molecular structure and understanding the influence of the methoxy group.

Correlation of Substituent Position with Photophysical Behavior

The position of substituents on the 2-phenyl-1,3-benzothiazole framework is a critical determinant of the resulting photophysical properties. The regioselective placement of electron-donating or electron-withdrawing groups allows for the fine-tuning of emission wavelengths and quantum yields.

Studies on variously substituted 2,1,3-benzothiadiazoles, a related class of compounds, have demonstrated that the emissive behavior is strongly dependent on the substituent's position. diva-portal.org For instance, introducing a methoxy group at different positions on the benzoid ring of a 2,1,3-benzothiadiazole (B189464) core can lead to significant variations in fluorescence, with some regioisomers exhibiting long-lived fluorescence and resistance to quenching in polar protic solvents. diva-portal.org

In the context of 2-(hydroxyphenyl)benzothiazole derivatives, the introduction of electron-donating groups like amino and methoxy, or electron-withdrawing groups such as cyano, has a profound impact on their fluorescence and excited-state intramolecular proton transfer (ESIPT) processes. nih.gov The ability of the electron-absorbing groups to facilitate the ESIPT process increases with their strength, which in turn affects the emission properties. nih.gov

The following table summarizes the effects of different substituents on the photophysical properties of benzothiazole derivatives, based on findings from various studies.

Substituent GroupPositionEffect on Photophysical Properties
Methoxy (-OCH₃)Phenyl ringEnhances brightness, contributes to red-shifted absorption/emission. nih.gov
Trifluoromethyl (-CF₃)Benzothiazole ringIncreases fluorescence quantum yield. nih.gov
Amino (-NH₂)Phenyl ringCan lead to fluorescence in the near-infrared region. nih.gov
Cyano (-CN)Phenyl ringFacilitates excited-state intramolecular proton transfer (ESIPT). nih.gov
Phenyl (-C₆H₅)Benzothiazole ringInfluences HOMO-LUMO gap and reactivity. mdpi.com

Stereochemical Influence on Molecular Conformation and Intermolecular Interactions

The three-dimensional arrangement of atoms and the non-covalent interactions between molecules play a significant role in the material properties of this compound derivatives. The conformation of the molecule, particularly the dihedral angle between the benzothiazole and the 2-phenyl ring, is a key factor.

Computational studies on 2-phenyl-benzothiazole derivatives have shown that these molecules are generally not planar. A conformational analysis of related compounds revealed that the most stable conformers exhibit a dihedral angle between the benzothiazole and phenyl rings. mdpi.com For 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004), the interplanar angle was found to be 5.38°. nih.gov This twist is a result of steric hindrance between the ortho-substituent on the phenyl ring and the benzothiazole core. This non-planar conformation can influence the extent of π-conjugation between the two ring systems, which in turn affects the electronic and photophysical properties.

In the solid state, intermolecular interactions such as C-H···N, C-H···O, and π-π stacking are crucial in determining the crystal packing and, consequently, the bulk material properties. nih.govnih.gov For example, in the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, C-H···O, C-H···π, and π–π contacts are observed. nih.gov These interactions can influence the fluorescence properties of the material in the solid state, sometimes leading to aggregation-induced emission (AIE) phenomena. mdpi.com The study of different polymorphs of related heterocyclic compounds has shown how variations in molecular conformation can lead to different intermolecular interaction patterns, which can be a strategy for the rational design of materials with specific properties. nih.gov

Rational Design Strategies for Tailored Spectroscopic and Material Properties

The development of this compound derivatives with specific spectroscopic and material properties relies on rational design strategies that leverage the structure-property relationships discussed above.

One of the primary strategies for tuning the fluorescence of benzothiazole derivatives is the introduction of electron-donating and electron-withdrawing groups to create a "push-pull" system. nih.gov This approach can enhance intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and sensitivity to the local environment. For example, by introducing a strong electron-donating group on the phenyl ring and an electron-withdrawing group on the benzothiazole moiety, it is possible to achieve significant red-shifts in emission. nih.gov

Another design principle involves modifying the π-conjugated system of the molecule. Extending the conjugation is a well-established method for red-shifting absorption and emission wavelengths. frontiersin.org However, this can also increase molecular size and hydrophobicity. A more subtle approach is to mimic the effects of processes like ESIPT. By complexing the heteroatoms of 2-(2-hydroxyphenyl)-benzothiazole derivatives with a boron atom, it has been possible to significantly red-shift the emission and enhance the quantum yields with minimal impact on the molecular size. frontiersin.org

Furthermore, the strategic placement of substituents can be used to control intermolecular interactions and solid-state properties. For instance, bulky substituents can be introduced to prevent π-π stacking and favor AIE. Conversely, planarizing the molecule can enhance intermolecular interactions and favor charge transport in organic electronic devices.

The following table outlines some rational design strategies for tailoring the properties of this compound derivatives.

Desired PropertyDesign StrategyExample of Structural Modification
Red-shifted EmissionIncrease intramolecular charge transfer (ICT)Introduce electron-donating group on phenyl ring and electron-withdrawing group on benzothiazole ring. nih.gov
High Fluorescence Quantum YieldRestrict non-radiative decay pathwaysIntroduce substituents that promote rigidity, such as a methoxy group on the phenyl ring. nih.gov
Large Stokes ShiftPromote excited-state intramolecular proton transfer (ESIPT)Incorporate a hydroxyl group ortho to the benzothiazole linkage on the phenyl ring. nih.gov
Aggregation-Induced Emission (AIE)Inhibit π-π stacking in the solid stateIntroduce bulky substituents to induce a twisted conformation. mdpi.com
Tunable Emission ColorVary the electronic nature of substituentsSystematically change substituents from electron-donating to electron-withdrawing. nih.govresearchgate.net

By employing these design principles, it is possible to create a diverse library of this compound derivatives with finely tuned properties for a wide range of applications, from fluorescent probes to organic light-emitting diodes.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(2-methoxyphenyl)-1,3-benzothiazole derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using substituted anilines and thioamide precursors. For example, derivatives can be synthesized via click chemistry by reacting propargyl ether intermediates with aromatic azides in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature. This approach yields triazole-linked benzothiazoles with good purity (confirmed by TLC and column chromatography) . Alternative routes include Vilsmeier-Haack formylation reactions to introduce functional groups like aldehydes, as seen in the synthesis of pyrazole-benzothiazole hybrids .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1575 cm⁻¹, C-O-C at ~1274 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions and aromatic proton environments (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.9–8.4 ppm) .
  • X-ray Crystallography : Resolves crystal packing and dihedral angles between fused rings (e.g., pyrazole-benzothiazole dihedral angles of 6.5–34.0°) .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers optimize reaction yields for triazole-linked benzothiazole derivatives?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Testing Cu(I) sources (e.g., CuI vs. CuSO₄/ascorbate) to enhance click reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve azide-alkyne cycloaddition kinetics .
  • Temperature Control : Maintaining room temperature prevents side reactions during triazole formation .
  • Purification Strategies : Gradient column chromatography (hexane/ethyl acetate) isolates products with >95% purity .

Q. What strategies address conflicting solubility data in benzothiazole derivatives?

  • Methodological Answer : Contradictions arise from polymorphic forms or solvent interactions. Resolve by:
  • Crystallographic Analysis : Compare crystal structures to identify polymorph-dependent solubility differences .
  • Hansen Solubility Parameters (HSP) : Correlate solubility with solvent polarity and hydrogen-bonding capacity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition points to rule out impurities .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with HIV-1 protease or fungal CYP51) to prioritize derivatives for in vitro testing .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antifungal/antitumor activity .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., methoxy group substitution enhances π-π stacking) .

Experimental Design & Data Analysis

Designing a protocol to assess the antifungal activity of benzothiazole derivatives:

  • Methodological Answer :
  • Strain Selection : Use Candida albicans (ATCC 90028) and Aspergillus fumigatus (clinical isolates) .
  • Broth Microdilution Assay : Determine MIC values (µg/mL) in RPMI-1640 medium at 35°C for 48 hours .
  • Synergy Testing : Combine with fluconazole to evaluate fractional inhibitory concentration (FIC) indices .

Interpreting contradictory cytotoxicity data in benzothiazole derivatives:

  • Methodological Answer :
    Discrepancies may stem from cell line variability or assay conditions. Mitigate by:
  • Standardized Protocols : Use MTT assays with consistent seeding densities and incubation times (e.g., 72 hours for HeLa cells) .
  • ROS Detection : Confirm apoptosis via flow cytometry (e.g., annexin V/PI staining) to distinguish cytotoxic mechanisms .
  • Metabolic Profiling : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to identify selective toxicity .

Structural and Mechanistic Insights

Q. How does the methoxy group influence the electronic properties of this compound?

  • Methodological Answer :
  • Electron Donation : The methoxy group increases electron density on the benzothiazole ring, enhancing π-π interactions with biological targets (e.g., DNA topoisomerases) .
  • Conformational Analysis : X-ray data shows the methoxy group adopts a coplanar orientation with the phenyl ring, stabilizing intramolecular H-bonds .

Analyzing π-π interactions in benzothiazole crystal structures:

  • Methodological Answer :
  • Crystallographic Software : Use Mercury to measure centroid-centroid distances (e.g., 3.7 Å between thiazole and phenyl rings) .
  • Hirshfeld Surface Analysis : Quantify C-H···π contacts (≥15% contribution to crystal packing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.